(R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide
Description
The compound "(R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide" is a structurally complex thiazole derivative characterized by a central thiazole ring substituted with a methyl group at position 5 and a carboxamide moiety at position 3. Key structural features include:
- A 2-fluoro-4-methoxyphenyl group attached to a hydroxyacetamido backbone.
- A 3-phenylpropyl chain linked via an amide bond.
- A methylsulfonyl group on the carboxamide nitrogen.
The presence of a thiazole core, a common pharmacophore in medicinal chemistry, implies possible applications in antimicrobial, anti-inflammatory, or kinase-inhibitory therapies .
Properties
IUPAC Name |
2-[[[(2R)-2-(2-fluoro-4-methoxyphenyl)-2-hydroxyacetyl]-(3-phenylpropyl)amino]methyl]-5-methyl-N-methylsulfonyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O6S2/c1-16-22(24(31)28-37(3,33)34)27-21(36-16)15-29(13-7-10-17-8-5-4-6-9-17)25(32)23(30)19-12-11-18(35-2)14-20(19)26/h4-6,8-9,11-12,14,23,30H,7,10,13,15H2,1-3H3,(H,28,31)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZZOPPCCGSYDP-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)C(C3=C(C=C(C=C3)OC)F)O)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(S1)CN(CCCC2=CC=CC=C2)C(=O)[C@@H](C3=C(C=C(C=C3)OC)F)O)C(=O)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (R)-2-((2-(2-Fluoro-4-methoxyphenyl)-2-hydroxy-N-(3-phenylpropyl)acetamido)methyl)-5-methyl-N-(methylsulfonyl)thiazole-4-carboxamide is a thiazole carboxamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a cyclooxygenase (COX) inhibitor and its anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole carboxamide derivatives. A series of compounds were synthesized and tested for their ability to inhibit COX enzymes, which are often overexpressed in various cancers. The compound demonstrated significant inhibitory activity against COX-1 and COX-2, with a selectivity ratio indicating its potential as a therapeutic agent in cancer treatment.
Table 1: COX Inhibition Data
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Selectivity Ratio |
|---|---|---|---|
| St.4 | 0.25 | 4.5 | |
| St.6 | 0.10 | 0.37 | 3.67 |
The mechanism of action for these compounds involves the inhibition of COX enzymes, which play a crucial role in the inflammatory process and tumor progression. Inhibition of COX-2 has been associated with reduced tumor growth and metastasis in various animal models, suggesting that these thiazole derivatives could be effective in cancer therapy.
Neuroprotective Effects
In addition to anticancer properties, thiazole carboxamides have shown promise in neuroprotection. Studies assessing their effects on AMPA receptors indicated that certain derivatives significantly modulate receptor kinetics, thereby potentially providing neuroprotective benefits.
Table 2: AMPAR Modulation Results
| Compound | τw deact Increase (fold) |
|---|---|
| TC-1 | 2.0 |
| TC-2 | 2.5 |
| TC-3 | 1.5 |
Study 1: In Vitro Assessment of Cytotoxicity
A study evaluated the cytotoxic effects of various thiazole carboxamide derivatives against a panel of cancer cell lines using the MTS assay. The results indicated that several compounds exhibited significant cytotoxicity, with some showing selectivity towards cancer cells over normal cells.
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to understand the binding interactions between the thiazole carboxamide derivatives and COX enzymes. The docking simulations provided insights into the binding affinities and suggested that structural modifications could enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, a comparison is made with structurally analogous molecules, focusing on synthesis, spectral data, and functional group variations.
Table 1: Structural and Spectral Comparison
Key Observations
Core Structure Differences :
- The target compound’s thiazole core contrasts with the 1,2,4-triazole systems in and the thiazolidine derivatives in . Thiazoles generally exhibit greater metabolic stability compared to triazoles, which may undergo tautomerism (e.g., thione ↔ thiol equilibria in [7–9]) .
Spectral Analysis :
- IR data for triazole-thiones [7–9] confirm the absence of C=O (1663–1682 cm⁻¹ in precursors) and presence of C=S (1247–1255 cm⁻¹), contrasting with the target compound’s expected C=O (amide I) and S=O (sulfonyl) stretches .
Synthetic Complexity :
- The target compound likely requires stereoselective synthesis of the (R)-configured hydroxyacetamido moiety, whereas ’s triazoles are synthesized via simpler cyclization/alkylation steps .
Research Findings and Implications
- Bioactivity Potential: While pharmacological data for the target compound are unavailable, structurally related triazoles and thiazoles in and exhibit antimicrobial and enzyme-inhibitory activities. The methylsulfonyl group may further modulate selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Stability Considerations : The absence of tautomerism in the target compound (unlike triazole-thiones [7–9]) may improve formulation stability .
Preparation Methods
General Synthetic Strategy Overview
The preparation of this compound typically involves:
- Synthesis of key intermediates such as substituted aromatic amines and acetamides.
- Formation of the amide bond between the hydroxy-substituted acetamido moiety and the thiazole carboxamide core.
- Introduction of the methylsulfonyl group on the thiazole nitrogen.
- Installation of the (R)-configuration at the chiral center adjacent to the hydroxy group.
Amide Bond Formation via Carbodiimide-Mediated Coupling
A common and effective method for amide bond formation in complex molecules is the use of carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,3-diisopropylcarbodiimide (DIC) in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). This approach has been demonstrated in similar systems where aniline derivatives are coupled with cyanoacetic acid or substituted acetic acids to form acetamides with high yields (up to 88%) under reflux conditions for short durations (0.5 to 2 hours).
Table 1: Representative Amide Coupling Conditions
| Parameter | Details |
|---|---|
| Coupling Agent | 1,3-Diisopropylcarbodiimide (DIC) or DCC |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Temperature | Reflux or 10–20 °C (ice bath cooling during addition) |
| Reaction Time | 0.5 to 2 hours |
| Yield | 85–88% |
| Workup | Filtration, washing with solvents, drying |
This method ensures efficient formation of the amide bond with minimal racemization, preserving the (R)-configuration when chiral starting materials are used.
Synthesis of the Thiazole-4-carboxamide Core and Methylsulfonyl Substitution
The thiazole ring bearing the carboxamide and methylsulfonyl substituents is typically constructed through heterocyclic synthesis routes involving:
- Cyclization of appropriate α-haloketones with thiourea derivatives.
- Subsequent functionalization of the nitrogen atom with methylsulfonyl chloride or related sulfonylating agents under mild conditions to install the methylsulfonyl group selectively.
Control of Stereochemistry
The (R)-configuration at the chiral center is controlled by using enantiomerically pure starting materials or chiral auxiliaries during the synthesis of the hydroxyacetamido intermediate. Enzymatic resolution or asymmetric synthesis methods may also be employed to obtain the desired stereochemistry.
Representative Experimental Procedure for Amide Formation
An example adapted from related amide syntheses is as follows:
- Dissolve the substituted amine (e.g., 2-fluoro-4-methoxyaniline derivative) and cyanoacetic acid in THF under nitrogen atmosphere.
- Heat the solution to reflux and add 1,3-diisopropylcarbodiimide dropwise over 30 minutes.
- Maintain reflux for an additional 30 minutes.
- Cool the reaction mixture to 15 °C and filter the precipitated solid.
- Wash the solid with THF and water, then dry under vacuum to yield the acetamide intermediate in ~88% yield.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Amide bond formation | 2-fluoro-4-methoxyaniline + cyanoacetic acid + DIC, THF, reflux, 0.5 h | 88 | Carbodiimide-mediated coupling |
| 2 | Hydroxy group introduction | Hydroxy-substituted acetic acid derivatives | Variable | Controlled oxidation or substitution |
| 3 | Thiazole ring synthesis | α-haloketone + thiourea derivatives | Variable | Heterocyclic cyclization |
| 4 | Methylsulfonyl substitution | Methylsulfonyl chloride, mild base | Variable | Selective sulfonylation on thiazole N |
| 5 | Stereochemical control | Chiral starting materials or auxiliaries | High | Ensures (R)-configuration retention |
Research Findings and Optimization
- Carbodiimide coupling in aprotic solvents under reflux conditions consistently provides high yields and purity of amide intermediates with minimal side products.
- Cooling during carbodiimide addition is critical to control reaction exotherm and prevent racemization.
- Use of triethylorthoformate as an additive in some related reactions improves the formation of substituted acrylamide intermediates, which may be relevant for elaborating side chains.
- Multi-step purification involving filtration, washing with solvents such as ethyl acetate and isopropanol, and drying under reduced pressure ensures removal of urea by-products and residual reagents.
- The methylsulfonyl group installation requires controlled conditions to avoid over-sulfonylation or degradation of sensitive functional groups.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (R)-configured thiazole-4-carboxamide derivatives, and how can stereochemical purity be ensured?
- Methodological Answer : A multi-step synthesis involving cyclization of thioamide intermediates followed by chiral resolution (e.g., chiral HPLC or enzymatic catalysis) is recommended. For example, thiazole derivatives synthesized via allylation and imine formation steps achieved yields of 87–96% in similar compounds, with stereochemical integrity confirmed by - and -NMR . To ensure enantiomeric purity, circular dichroism (CD) spectroscopy or X-ray crystallography should supplement NMR analysis .
Q. How should researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze -NMR for diagnostic signals, such as the methoxy group (δ ~3.8 ppm) and sulfonyl protons (δ ~3.1–3.3 ppm). -NMR should confirm carbonyl carbons (δ ~170–175 ppm) and aromatic carbons (δ ~110–160 ppm) .
- FT-IR : Key absorptions include hydroxyl stretches (~3400 cm), sulfonamide S=O (~1350–1150 cm), and thiazole ring vibrations (~1600 cm) .
- Elemental Analysis : Compare experimental C/H/N percentages (e.g., 69.48% C, 5.55% H, 7.38% N in a related compound) with theoretical values to detect impurities .
Q. What are common pitfalls in elemental analysis of sulfur-containing heterocycles like this compound, and how can discrepancies be resolved?
- Methodological Answer : Sulfur content often causes deviations due to incomplete combustion. Use high-resolution mass spectrometry (HRMS) to cross-validate molecular formulas. For example, a 0.5–1.5% discrepancy in C/H/N was resolved via combustion-IR analysis in thiazole derivatives .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error. ICReDD’s reaction path search algorithms, combined with machine learning, can narrow optimal solvents (e.g., acetonitrile for cyclization) and temperatures (e.g., reflux at 80°C), as demonstrated in thiadiazole syntheses .
Q. What strategies are effective for analyzing contradictory bioactivity data in thiazole derivatives?
- Methodological Answer :
- Dose-Response Curves : Validate antimicrobial/antitumor activity across multiple assays (e.g., MIC vs. IC) .
- SAR Studies : Compare substituent effects (e.g., fluoro vs. methoxy groups on phenyl rings) using molecular docking to correlate electronic properties with target binding .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., 4-methylthiophene derivatives) to identify trends in bioactivity outliers .
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in cancer models?
- Methodological Answer :
- Proteomics : Use affinity chromatography to identify protein targets, followed by Western blotting for apoptosis markers (e.g., caspase-3).
- Kinase Profiling : Screen against kinase libraries (e.g., EGFR, VEGFR) to pinpoint inhibitory activity, as seen in related thiazole carboxamides .
- Metabolomics : Track metabolic disruptions via LC-MS in treated cell lines to map pathways like glycolysis or nucleotide synthesis .
Q. What advanced techniques resolve crystallinity issues in sulfonamide-containing thiazoles during formulation?
- Methodological Answer :
- Polymorph Screening : Use solvent-drop grinding with DMF/EtOH mixtures to isolate stable polymorphs .
- Hot-Stage Microscopy : Monitor melting behavior (e.g., sharp vs. broad endotherms) to select crystalline forms with optimal bioavailability .
Data Interpretation & Validation
Q. How should researchers address inconsistencies between theoretical and experimental spectroscopic data?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., rotamers in the acetamido group) can split NMR signals. Use variable-temperature NMR to average signals .
- Impurity Profiling : LC-MS with ion trapping identifies byproducts (e.g., des-methyl analogs) that skew elemental analysis .
Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?
- Methodological Answer : Perform triplicate syntheses under controlled conditions (e.g., inert atmosphere, precise stoichiometry). Apply ANOVA to assess yield variability (e.g., 89% ± 2.5% in compound 4d ). Use Design of Experiments (DoE) to optimize critical parameters like catalyst loading .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
